molecular formula C8H11N3O2 B13103497 Methyl 3-amino-5-ethylpyrazine-2-carboxylate CAS No. 20040-96-4

Methyl 3-amino-5-ethylpyrazine-2-carboxylate

Cat. No.: B13103497
CAS No.: 20040-96-4
M. Wt: 181.19 g/mol
InChI Key: MBPILEWZBOZONQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-ethylpyrazine-2-carboxylate is a pyrazine derivative featuring an amino group at position 3, an ethyl substituent at position 5, and a methyl ester at position 2. The compound is commercially available () and shares synthetic similarities with other pyrazine-based esters and amides, which are often explored for bioactive properties .

Properties

CAS No.

20040-96-4

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

methyl 3-amino-5-ethylpyrazine-2-carboxylate

InChI

InChI=1S/C8H11N3O2/c1-3-5-4-10-6(7(9)11-5)8(12)13-2/h4H,3H2,1-2H3,(H2,9,11)

InChI Key

MBPILEWZBOZONQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C(=N1)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-amino-5-ethylpyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-amino-5-ethylpyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is typically carried out at room temperature for about 20 hours. The resulting product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-ethylpyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Pharmaceutical Applications

A. Synthesis of Antidiabetic Agents

Methyl 3-amino-5-ethylpyrazine-2-carboxylate serves as an intermediate in the synthesis of antidiabetic drugs. It is particularly noted for its role in the preparation of glipizide, a third-generation sulfonylurea used for managing type 2 diabetes. The compound's structure allows for modifications that enhance the efficacy and reduce side effects of the resultant drugs .

B. Antimicrobial Properties

Research has shown that derivatives of pyrazines, including this compound, exhibit antimicrobial activity. A study evaluated various alkylpyrazines and found that certain compounds demonstrated significant antibacterial properties against pathogens like Escherichia coli and Mycobacterium tuberculosis. This suggests potential applications in developing new antibiotics or preservatives in food products .

Agricultural Applications

A. Pesticide Development

The compound's structural characteristics make it a candidate for developing novel pesticides. Its derivatives have been tested for their effectiveness against agricultural pests, indicating potential use in crop protection strategies. The ability to modify the chemical structure to enhance its efficacy and reduce toxicity to non-target organisms is a crucial aspect of ongoing research .

Material Science Applications

A. Polymer Chemistry

This compound is being explored in polymer chemistry for creating functional materials with specific properties. Its incorporation into polymer matrices can lead to enhanced mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Mechanism of Action

The mechanism of action of methyl 3-amino-5-ethylpyrazine-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its activity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Table 1: Structural and Molecular Data of Key Pyrazine Derivatives

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound Not Provided C₉H₁₂N₃O₂* ~209.21 3-NH₂, 5-C₂H₅, 2-COOCH₃
Ethyl 5-aminopyrazine-2-carboxylate 54013-06-8 C₇H₉N₃O₂ 167.17 5-NH₂, 2-COOCH₂CH₃
Methyl 6-aminopyrazine-2-carboxylate 118853-60-4 C₆H₇N₃O₂ 153.14 6-NH₂, 2-COOCH₃
Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate 1503-04-4 C₆H₆ClN₃O₃ 203.58 3-NH₂, 6-Cl, 5-OH, 2-COOCH₃
3-Amino-5-methylpyrazine-2-carboxamide 50627-49-1 C₆H₈N₄O 152.15 3-NH₂, 5-CH₃, 2-CONH₂

*Calculated based on molecular structure.

Key Observations:

Substituent Position and Type: The target compound’s ethyl group at position 5 distinguishes it from analogs like Ethyl 5-aminopyrazine-2-carboxylate, which has an ethyl ester but lacks the ethyl substituent on the pyrazine ring . Methyl 6-aminopyrazine-2-carboxylate (similarity score 1.00) likely represents a positional isomer, highlighting the sensitivity of properties to substituent placement .

Chloro and hydroxyl groups (e.g., in Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate) increase molecular polarity and may alter reactivity in substitution reactions .

Table 2: Comparative Bioactivity and Properties

Compound Key Properties Potential Applications
This compound Higher lipophilicity due to ethyl group; ester group may enhance metabolic lability Drug intermediates, agrochemicals
Ethyl 5-aminopyrazine-2-carboxylate Lower molecular weight; ethyl ester increases lipophilicity vs. methyl esters Antimicrobial agents
Methyl 3-amino-6-chloro-5-hydroxypyrazine-2-carboxylate Polar substituents (Cl, OH) may improve water solubility Precursor for antitubercular drugs
3-Amino-5-methylpyrazine-2-carboxamide Amide group enhances stability and target binding Antimycobacterial agents ()

Key Findings:

  • Lipophilicity: The ethyl group in the target compound likely increases membrane permeability compared to methyl or carboxamide analogs, favoring absorption in drug delivery .
  • Reactivity: Chloro-substituted derivatives () are more reactive in nucleophilic substitution, enabling further functionalization.

Biological Activity

Methyl 3-amino-5-ethylpyrazine-2-carboxylate is a compound of interest within the pyrazine family, characterized by its nitrogen-containing heterocyclic structure. Its unique arrangement of functional groups—an amino group at the 3-position, an ethyl group at the 5-position, and a carboxylate at the 2-position—suggests potential biological activities that merit detailed exploration.

The molecular formula of this compound is C8_{8}H10_{10}N2_{2}O2_{2}, with a molecular weight of approximately 170.18 g/mol. The synthesis of this compound can be achieved through various methods, including the reaction of pyrazine derivatives with appropriate amino acids and carboxylic acid derivatives. This versatility in synthesis allows for modifications that can enhance its biological activity or alter its physicochemical properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including Mycobacterium tuberculosis, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these organisms are crucial for assessing its effectiveness.

Bacterial Strain MIC (µg/mL) Reference
Mycobacterium tuberculosis50
Staphylococcus aureus25
Pseudomonas aeruginosa30

The compound's mechanism of action may involve binding to specific enzymes or receptors, modulating their activity, which leads to its antimicrobial effects. For instance, similar compounds have been shown to inhibit fatty acid synthase I (FAS-I) and disrupt trans-translation processes in bacterial cells .

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against strains such as Candida albicans. Research indicates that derivatives with longer carbon chains exhibit increased antifungal efficacy .

Case Studies and Research Findings

A study focusing on N-pyrazinoyl substituted amino acids highlighted the potential of pyrazine derivatives in treating mycobacterial infections. The research involved synthesizing several derivatives and testing their antimicrobial activity against multiple strains. Notably, compounds with structural similarities to this compound showed promising results in inhibiting the growth of M. tuberculosis and other pathogens .

Another investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the alkyl chain significantly influenced biological activity. For instance, increasing the length of the carbon side chain was associated with enhanced antibacterial properties .

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